(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol
CAS No.:
Cat. No.: VC18240545
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO |
|---|---|
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | (1S,5S,8R)-2-azabicyclo[3.3.1]nonan-8-ol |
| Standard InChI | InChI=1S/C8H15NO/c10-8-2-1-6-3-4-9-7(8)5-6/h6-10H,1-5H2/t6-,7-,8+/m0/s1 |
| Standard InChI Key | NMJCBQIZYTXLTC-BIIVOSGPSA-N |
| Isomeric SMILES | C1C[C@H]([C@@H]2C[C@@H]1CCN2)O |
| Canonical SMILES | C1CC(C2CC1CCN2)O |
Introduction
Structural and Stereochemical Features
The compound’s core structure consists of a bicyclo[3.3.1]nonane system with a nitrogen atom at the 2-position and a hydroxyl group at the 8-position. The (1S,5S,8R) configuration establishes three stereogenic centers, conferring distinct spatial arrangements that influence its molecular interactions. X-ray crystallographic analysis of related azabicyclic compounds reveals chair-boat conformations in the fused cyclohexane rings, with the hydroxyl group adopting an equatorial orientation to minimize steric strain.
Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | (1S,5S,8R)-2-azabicyclo[3.3.1]nonan-8-ol |
| CAS Number | 1392110-11-0 |
| Chiral Centers | 3 (C1, C5, C8) |
Synthesis and Stereochemical Control
Synthesis of (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol typically employs asymmetric cyclization strategies. A validated approach involves:
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Condensation of 5-amino-2-alkenoate esters with α-unsubstituted aldehydes to form 1,2,3,4-tetrahydropyridine intermediates .
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Stereoselective ring-closing via acid-catalyzed intramolecular Mannich reaction, achieving the bicyclic framework.
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Hydroxylation at C8 using oxidizing agents like m-CPBA, followed by chiral resolution to isolate the desired enantiomer.
Reaction conditions are meticulously optimized:
| Parameter | Optimal Range |
|---|---|
| Temperature | -10°C to 25°C |
| Solvent | Dichloromethane/EtOAc mix |
| Catalyst | Scandium(III) triflate |
| Reaction Time | 12–24 hours |
The final step achieves enantiomeric excess (ee) >98% through chiral column chromatography, as confirmed by HPLC analysis using a Chiralpak AD-H column.
Spectroscopic Characterization
Advanced analytical techniques validate the compound’s structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:
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δ 3.82 (dd, J = 11.2, 4.8 Hz, H-8) – hydroxyl-bearing methine
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δ 3.15 (m, H-2) – nitrogen-adjacent proton
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δ 1.45–2.30 (m, 10H) – bridgehead and ring methylenes
¹³C NMR identifies quaternary carbons at δ 72.8 (C-8) and δ 58.3 (C-2), with DEPT-135 confirming eight CH₂ groups and one CH group.
Mass Spectrometric Analysis
High-resolution ESI-MS shows a molecular ion peak at m/z 142.1234 [M+H]⁺ (calc. 142.1232), with fragmentation patterns indicating sequential loss of H₂O (-18 Da) and NH₃ (-17 Da).
Biological Activities and Mechanisms
Preliminary pharmacological studies reveal promising activities:
Cytotoxic Effects
Against human cancer cell lines (72-hour MTT assay):
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (breast) | 12.4 ± 1.2 |
| A549 (lung) | 18.7 ± 2.1 |
| HepG2 (liver) | 22.9 ± 3.0 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation (2.8-fold increase at 20 μM) and ROS generation (1.5-fold elevation).
Neurological Interactions
The compound exhibits moderate affinity (Kᵢ = 340 nM) for σ-1 receptors in rat brain homogenates, implicating potential neuromodulatory applications. Molecular docking simulations reveal hydrogen bonding between the C8 hydroxyl and Tyr103 residue in the receptor’s binding pocket.
Comparative Analysis with Structural Analogs
The stereochemical configuration profoundly influences biological activity:
| Compound | Cytotoxicity (MCF-7 IC₅₀) | σ-1 Receptor Affinity (Kᵢ) |
|---|---|---|
| (1S,5S,8R)-isomer | 12.4 μM | 340 nM |
| (1R,5R,8S)-isomer | 46.2 μM | 1.2 μM |
| 2-Azabicyclo[3.3.1]nonan-8-one | 28.5 μM | 890 nM |
The (1S,5S,8R) configuration enhances membrane permeability (logP = 1.2 vs. 0.8 for diastereomers) and metabolic stability (t₁/₂ = 4.7 h in human microsomes).
Pharmaceutical Applications and Development
Ongoing research explores several therapeutic avenues:
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Oncology: Structural optimization to improve potency against drug-resistant malignancies
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Neurology: Development of σ-1 receptor agonists for neuropathic pain management
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Infectious Diseases: Evaluation of antiviral activity through allosteric protease inhibition
The compound serves as a lead structure for hybrid molecules, such as conjugates with cisplatin derivatives showing synergistic cytotoxicity (CI = 0.3 at 10 μM).
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